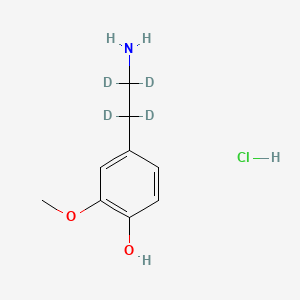

3-Methoxy Dopamine-d4 Hydrochloride

Description

Significance in Neurochemical Research

The study of dopamine (B1211576) and its metabolites is crucial for understanding the pathophysiology of numerous neurological and psychiatric disorders. 3-Methoxytyramine, a minor metabolite of dopamine, is considered a valuable indicator of dopamine release and utilization. nih.govnih.gov The ability to accurately measure its concentration in biological fluids and tissues is therefore of paramount importance.

Research has shown that 3-methoxytyramine levels can serve as a biomarker for certain conditions. cerilliant.com For instance, it is a key analyte in the diagnosis and management of neuroendocrine tumors such as pheochromocytoma and paraganglioma. cerilliant.comcda-amc.canih.gov The measurement of plasma free 3-MT is complementary to existing tests and aids in the early detection of dopamine-secreting tumors, monitoring for recurrence, and assessing genetic predisposition. cda-amc.ca

Role as a Stable Isotope-Labeled Compound

3-Methoxytyramine-d4 hydrochloride's primary role in research is as a stable isotope-labeled internal standard (SIL-IS). cerilliant.comacs.org In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known quantity of the deuterated standard to a sample allows for accurate quantification of the naturally occurring, non-labeled (endogenous) 3-methoxytyramine. rug.nld-nb.info

The deuterium (B1214612) atoms in 3-methoxytyramine-d4 hydrochloride give it a slightly higher molecular weight than the endogenous compound. isotope.com This mass difference is easily distinguishable by a mass spectrometer, yet the chemical and physical properties of the deuterated and non-deuterated forms are nearly identical. uc.pt This similarity ensures that both compounds behave similarly during sample preparation, chromatography, and ionization, which is crucial for correcting for any sample loss or variability during the analytical process. acs.orgrug.nl The use of a SIL-IS like 3-methoxytyramine-d4 is considered the gold standard for quantitative mass spectrometry, leading to highly accurate and precise results. acs.org

Overview of Academic Research Applications

The application of 3-methoxytyramine-d4 hydrochloride as an internal standard is widespread in academic research, facilitating a deeper understanding of dopamine metabolism in various contexts.

Neuroendocrine Tumor Diagnosis: Numerous studies utilize 3-methoxytyramine-d4 in LC-MS/MS methods to accurately measure plasma and urinary levels of 3-methoxytyramine for the diagnosis and monitoring of pheochromocytomas and paragangliomas. cda-amc.canih.govrug.nlresearchgate.net These methods demonstrate high sensitivity and specificity, allowing for the detection of even low concentrations of the metabolite. rug.nld-nb.inforestek.com

Neuroscience and Neurotoxicology: Researchers employ 3-methoxytyramine-d4 to investigate the effects of various drugs and toxins on dopamine metabolism in the brain. nih.govnih.govmdpi.com For example, it has been used in studies analyzing the neurochemical effects of substances like MPTP, a compound known to induce Parkinson's disease-like symptoms in animal models. nih.gov It has also been used to study brain monoamine neurotransmitters in zebrafish, a common model organism in neurotoxicology research. nih.govmdpi.comvu.nlurl.edu

Method Development and Validation: A significant body of research focuses on the development and validation of new and improved analytical methods for the quantification of catecholamines and their metabolites. rug.nld-nb.infouc.pt In these studies, 3-methoxytyramine-d4 hydrochloride is essential for ensuring the accuracy, precision, linearity, and robustness of the developed assays. rug.nluc.ptvu.nl

Interactive Data Table: Properties of 3-Methoxytyramine-d4 Hydrochloride

| Property | Value |

| Molecular Formula | C₉D₄H₉NO₂·HCl |

| Molecular Weight | 207.69 g/mol |

| Labeled CAS Number | 1216788-76-9 |

| Unlabeled CAS Number | 1477-68-5 |

| Synonyms | 4-(2-Aminoethyl)-2-methoxy-phenol-d4 hydrochloride |

Interactive Data Table: Research Applications and Findings

| Research Area | Key Finding | Citation |

| Neuroendocrine Tumors | Measurement of plasma free 3-MT, using 3-MT-d4 as an internal standard, improves the diagnostic sensitivity for pheochromocytoma and paraganglioma. | cda-amc.canih.gov |

| Neuroscience | 3-MT-d4 is used to accurately quantify changes in dopamine metabolism in response to neurotoxic compounds in animal models. | nih.gov |

| Analytical Chemistry | The use of 3-MT-d4 as an internal standard in LC-MS/MS methods allows for highly sensitive and specific quantification of 3-MT in biological samples. | rug.nld-nb.inforestek.com |

| Neurotoxicology | Employed in studies to understand the effects of toxins on the monoaminergic system in zebrafish brains. | mdpi.comvu.nlurl.edu |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRIOTVUTPLWLF-HGFPCDIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic and Neurochemical Pathways of Dopamine and Its Deuterated Metabolites

Formation and Degradation of 3-Methoxytyramine (3-MT)

3-Methoxytyramine (3-MT), a major metabolite of the neurotransmitter dopamine (B1211576), plays a crucial role as a biomarker in several medical contexts. wikipedia.org Its formation and subsequent degradation are governed by a precise enzymatic cascade.

Role of Catechol O-Methyltransferase (COMT) in 3-MT Production

The initial step in the formation of 3-MT involves the O-methylation of dopamine. This reaction is catalyzed by the enzyme Catechol O-Methyltransferase (COMT). wikipedia.orgtaylorandfrancis.com COMT transfers a methyl group from the co-substrate S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol structure of dopamine. taylorandfrancis.com This process primarily occurs in extraneuronal spaces and is a key pathway for the inactivation of catecholamine neurotransmitters. taylorandfrancis.com The activity of COMT is a critical determinant of 3-MT levels in the brain and peripheral tissues.

Interestingly, while COMT is responsible for producing 3-MT from dopamine, some gut bacteria have been found to perform the reverse reaction. Acetogenic bacteria such as Eubacterium limosum and Blautia producta can O-demethylate 3-MT to regenerate dopamine, suggesting a potential role for the gut microbiome in modulating host dopamine levels. nih.gov

Identification of Downstream Metabolic Products of 3-MT (e.g., 3-methoxy-4-hydroxyphenylacetaldehyde (MOPAL))

Following its formation, 3-MT is further metabolized, primarily by the enzyme monoamine oxidase (MAO). wikipedia.orgwikipedia.org MAO catalyzes the oxidative deamination of 3-MT, leading to the formation of an aldehyde intermediate known as 3-methoxy-4-hydroxyphenylacetaldehyde (MOPAL), also referred to as homovanillin. wikipedia.orgdrugbank.comdrugbank.com

This highly reactive aldehyde, MOPAL, is then rapidly oxidized by the action of aldehyde dehydrogenase (ALDH) enzymes. hmdb.canih.gov This oxidation converts MOPAL into the more stable carboxylic acid, homovanillic acid (HVA). taylorandfrancis.comhmdb.ca HVA is the final major end-product of this dopamine metabolic pathway and is typically excreted in the urine. wikipedia.org

| Starting Compound | Enzyme | Product |

|---|---|---|

| Dopamine | Catechol O-Methyltransferase (COMT) | 3-Methoxytyramine (3-MT) |

| 3-Methoxytyramine (3-MT) | Monoamine Oxidase (MAO) | 3-methoxy-4-hydroxyphenylacetaldehyde (MOPAL) |

| 3-methoxy-4-hydroxyphenylacetaldehyde (MOPAL) | Aldehyde Dehydrogenase (ALDH) | Homovanillic Acid (HVA) |

Interplay within Catecholamine Metabolism Research

The measurement of 3-MT and other catecholamine metabolites is of significant clinical importance. Elevated levels of urinary or plasma 3-MT can serve as a crucial biomarker for certain types of neuroendocrine tumors, such as pheochromocytomas and paragangliomas, particularly those that predominantly secrete dopamine. taylorandfrancis.com Research has shown that measuring plasma free 3-MT can be more sensitive than urinary excretion rates for detecting biochemically active head and neck paragangliomas.

In clinical diagnostics, 3-MT is often measured in conjunction with other catecholamine metabolites, including metanephrine (B195012) and normetanephrine (B1208972) (metabolites of epinephrine (B1671497) and norepinephrine (B1679862), respectively), as well as the end-products vanillylmandelic acid (VMA) and HVA. This comprehensive panel provides a more complete picture of catecholamine production and metabolism, aiding in the diagnosis and monitoring of diseases like neuroblastoma. taylorandfrancis.com For instance, studies have found that in the frontal cortex, 3-MT formation constitutes a significant portion of total dopamine turnover, highlighting its importance in assessing dopamine release dynamics in specific brain regions. nih.gov

Tracing Endogenous Dopamine Metabolism with Deuterated Analogs

To accurately study the kinetics and pathways of dopamine metabolism in vivo and in vitro, researchers rely on stable isotope-labeled internal standards. 3-Methoxy Dopamine-d4 Hydrochloride is a deuterated analog of 3-MT, meaning four hydrogen atoms on the ethylamine (B1201723) side chain have been replaced with deuterium (B1214612) atoms.

Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it heavier than hydrogen. This increase in mass makes the deuterated molecule distinguishable from its endogenous, non-deuterated counterpart by mass spectrometry (MS). However, this substitution is a subtle chemical modification that does not significantly alter the compound's chemical properties or biological behavior.

In metabolic research, this compound is used as an internal standard in techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). A known quantity of the deuterated standard is added to a biological sample (such as plasma or urine). During analysis, the instrument can differentiate between the endogenous 3-MT and the added deuterated standard based on their mass difference. This allows for precise and accurate quantification of the endogenous 3-MT in the sample, correcting for any loss of analyte during sample preparation and analysis. This methodology is critical for understanding the subtle changes in dopamine metabolism associated with neurological disorders and other diseases.

| Metabolite | Key Research Finding | Significance |

|---|---|---|

| 3-Methoxytyramine (3-MT) | Elevated levels are a biomarker for dopamine-producing tumors like neuroblastoma and paraganglioma. taylorandfrancis.com | Aids in the diagnosis and monitoring of certain cancers. |

| 3-MT | Can be O-demethylated back to dopamine by certain gut bacteria. nih.gov | Suggests a role for gut microbiota in modulating host dopamine levels. |

| Homovanillic Acid (HVA) | As an end-product of dopamine metabolism, its levels in plasma and saliva can reflect central dopaminergic activity. nih.gov | Useful in neuroscience research as a non-invasive marker. |

| 3-Methoxy Dopamine-d4 HCl | Used as a stable isotope-labeled internal standard for mass spectrometry. | Enables accurate quantification of endogenous 3-MT for metabolic studies. |

Analytical Methodologies for 3 Methoxy Dopamine D4 Hydrochloride Quantitation

Advanced Chromatographic-Mass Spectrometric Techniques

The combination of chromatography for separation and mass spectrometry for detection provides the high sensitivity and specificity required for analyzing complex biological samples. oup.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of 3-MT in biological matrices such as plasma and urine. cerilliant.comrestek.com This method offers high sensitivity and specificity, allowing for the accurate measurement of very low endogenous concentrations of 3-MT. nih.govresearchgate.net

In a typical LC-MS/MS workflow, a biological sample is first subjected to a sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering substances. nih.govcda-amc.ca The extracted sample, containing the analyte (3-MT) and the internal standard (3-MT-d4), is then injected into the LC system. nih.gov The LC column separates the compounds based on their physicochemical properties. oup.com Following separation, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then fragments them, and the specific parent-to-daughter ion transitions are monitored for both 3-MT and 3-MT-d4. lcms.czmdpi.com This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. lcms.cz

Several studies have detailed the successful application of LC-MS/MS for 3-MT quantitation using 3-MT-d4 as an internal standard. For instance, a method developed for plasma analysis reported a limit of quantitation (LOQ) of 0.03 nM, demonstrating the high sensitivity achievable with this technique. researchgate.net Another study focusing on urinary analysis achieved baseline separation of 3-MT and other catecholamine metabolites within a 5-minute run time. restek.com

Table 1: Exemplary LC-MS/MS Methods for 3-Methoxytyramine Analysis

| Parameter | Plasma Analysis | Urine Analysis |

| Sample Preparation | Solid-Phase Extraction (SPE) nih.gov | Dilute-and-Shoot or SPE restek.comresearchgate.net |

| Internal Standard | 3-Methoxytyramine-d4 nih.govacs.org | 3-Methoxytyramine-d4 restek.commdpi.com |

| LC Column | Reversed-phase C18 or Biphenyl restek.comlcms.cz | Reversed-phase C18 or Biphenyl restek.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) lcms.cz | Multiple Reaction Monitoring (MRM) mdpi.comresearchgate.net |

| Limit of Quantitation (LOQ) | As low as 0.03 nM researchgate.net | Varies, e.g., 10 ng/L lcms.cz |

| Run Time | ~3-5 minutes nih.govrestek.com | ~5 minutes restek.com |

This table provides a generalized overview based on multiple sources. Specific parameters can vary significantly between different laboratories and applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common for non-volatile compounds like 3-MT, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly after a derivatization step to increase the volatility of the analyte. up.ac.zashimadzu.com Derivatization, for example, with pentafluoropropionic anhydride (B1165640) (PFPA), makes the catecholamine metabolites suitable for GC analysis. up.ac.za

In a GC-MS method, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection. shimadzu.comnih.gov Similar to LC-MS/MS, the use of a deuterated internal standard like 3-MT-d4 is crucial for accurate quantification by correcting for any variability in the derivatization process and the chromatographic run. up.ac.za

Method Development and Validation Protocols for Quantitative Analysis

The development and validation of an analytical method are critical to ensure its reliability, accuracy, and precision for its intended purpose. cda-amc.cauc.pt This process involves several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Sensitivity: This is determined by the Limit of Detection (LOD), the lowest concentration of analyte that can be reliably detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. cda-amc.ca

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at both intra-day (within a single day) and inter-day (over several days) levels. researchgate.net

Accuracy: The closeness of the mean test results obtained by the method to the true value. It is often evaluated through recovery studies by spiking a known amount of the analyte into a blank matrix. cda-amc.ca

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. nih.gov

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. cda-amc.ca

Matrix Effect: The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte, which can lead to ion suppression or enhancement. nih.govmyadlm.org

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. rug.nl

A study validating an LC-MS/MS method for plasma 3-MT reported intra- and inter-day imprecision to be less than 11% and 19%, respectively, for low concentrations, demonstrating good reproducibility. researchgate.net Another validation study for urinary metanephrines showed recovery rates between 93.5% and 106.2% for 3-MT. researchgate.net

Table 2: Key Validation Parameters for Quantitative Bioanalytical Methods

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.99 |

| Intra-day Precision (CV%) | Variation of results within the same day | < 15% (20% at LLOQ) |

| Inter-day Precision (CV%) | Variation of results on different days | < 15% (20% at LLOQ) |

| Accuracy (% Bias) | Deviation from the nominal concentration | Within ±15% (±20% at LLOQ) |

| Recovery (%) | Efficiency of the extraction process | Consistent, precise, and reproducible |

Acceptance criteria are based on general guidelines and may vary depending on the specific regulatory body and application.

Role of 3-Methoxy Dopamine-d4 Hydrochloride as an Internal Standard in Bioanalytical Assays

The use of a stable isotope-labeled internal standard (SIL-IS), such as 3-Methoxytyramine-d4 Hydrochloride, is considered the gold standard in quantitative mass spectrometry. cerilliant.comoup.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest. oup.com By adding a known amount of 3-MT-d4 to the sample at the beginning of the analytical process, it experiences the same processing and analysis conditions as the endogenous 3-MT. nih.govup.ac.za

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. researchgate.net This ratio corrects for potential losses during sample preparation, variations in injection volume, and fluctuations in the mass spectrometer's response, thereby significantly improving the accuracy and precision of the measurement. myadlm.orgresearchgate.net

Evaluation of Matrix Effects in Isotope Dilution Mass Spectrometry

Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS. nih.govmyadlm.org Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard like 3-MT-d4, is the most effective way to compensate for these effects. oup.comnih.gov

The underlying principle is that the analyte and the SIL-IS co-elute from the liquid chromatography column and are therefore subject to the same degree of ion suppression or enhancement at the same time. myadlm.org Because they are chemically almost identical, any change in the ionization of the analyte will be mirrored by a similar change in the ionization of the internal standard. oup.com Consequently, the ratio of their signals remains constant, leading to an accurate quantification of the analyte despite the presence of matrix effects. researchgate.net

However, it is important to note that even with a deuterated internal standard, complete correction for matrix effects is not always guaranteed. myadlm.org This can occur if there is a slight difference in the retention times between the analyte and the internal standard, especially in regions of the chromatogram with steep gradients of ion suppression. myadlm.org Therefore, careful method development and validation are essential to ensure that the analyte and its deuterated internal standard have nearly identical chromatographic behavior to effectively mitigate matrix effects. nih.gov

Pharmacological and Neurobiological Investigations

Interactions with Neurotransmitter Systems

3-MT actively engages with multiple neurotransmitter systems, demonstrating a capacity to influence neuronal signaling beyond its role as a dopamine (B1211576) metabolite. Its interactions are primarily characterized by the activation of a specific trace amine receptor and modulation of classical monoamine receptors.

A significant body of evidence has established 3-MT as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) in both rodents and humans. wikipedia.orgdoi.orgmdpi.complos.org TAAR1 is a G protein-coupled receptor that is activated by trace amines and other monoaminergic compounds. doi.org The activation of human TAAR1 by 3-MT has been confirmed in cellular assays, which measure the accumulation of cyclic AMP (cAMP), a key second messenger. researchgate.netresearchgate.net

Studies using HEK-293 cells expressing human TAAR1 (hTAAR1) have quantified this interaction. The potency of 3-MT at hTAAR1, measured by its half-maximal effective concentration (EC₅₀), was determined to be 700 ± 180 nM. researchgate.net This potency is comparable to that of tyramine, another well-known TAAR1 agonist, which has an EC₅₀ of 320 ± 100 nM. researchgate.net The activation of TAAR1 by 3-MT initiates downstream intracellular signaling cascades, including the phosphorylation of the extracellular signal-regulated kinase (Erk) and the cAMP response element-binding protein (CREB). nih.govresearchgate.netnih.gov This signaling pathway is believed to mediate many of the behavioral effects attributed to 3-MT. nih.govresearchgate.net

| Compound | Receptor | Potency (EC₅₀) | Assay System |

| 3-Methoxytyramine | Human TAAR1 | 700 ± 180 nM | cAMP accumulation in HEK-293 cells |

| Tyramine | Human TAAR1 | 320 ± 100 nM | cAMP accumulation in HEK-293 cells |

Beyond TAAR1, 3-MT also interacts with dopamine receptor subtypes, though its effects are modulatory rather than directly agonistic. Radioligand binding studies have shown that 3-MT binds to rat striatal dopamine D₁ and D₂ receptors in the nanomolar concentration range. sigmaaldrich.comnih.gov However, functional studies and molecular simulations suggest that 3-MT does not significantly activate the D₂ receptor. biorxiv.org Instead, it acts as a ligand that can occupy the receptor binding site. biorxiv.org This suggests a potential role as an antagonist or a very weak partial agonist at these sites.

Insights into Receptor Binding and Signaling Properties

The binding of 3-MT to its receptor targets and the subsequent signaling events have been a subject of detailed investigation. These studies provide a molecular basis for its observed pharmacological effects and differentiate its actions from those of its parent compound, dopamine.

The molecular structure of 3-MT is crucial to its receptor interaction profile. Structure-activity relationship (SAR) studies of dopamine and its analogs reveal the importance of specific chemical moieties for affinity and efficacy at dopamine receptors. biorxiv.org Dopamine is a full agonist at the D₂ receptor, an interaction stabilized by polar contacts between its catechol hydroxyl groups and key residues in the receptor's binding pocket. biorxiv.org

In 3-MT, the hydroxyl group at the meta-position of the catechol ring is replaced by a methoxy (B1213986) group. biorxiv.org This single modification results in a significant (approximately 55-fold) reduction in binding affinity for the D₂ receptor compared to dopamine. biorxiv.org This highlights the critical role of the meta-hydroxyl group for high-affinity binding. This observation is consistent with SAR for other dopamine analogs, where removal or modification of the catechol hydroxyls generally diminishes affinity. biorxiv.orgrug.nl For instance, the removal of the meta-hydroxyl group (to form p-tyramine) or the para-hydroxyl group (to form m-tyramine) also leads to reduced affinity and efficacy compared to dopamine. biorxiv.org

Preclinical studies have characterized the selectivity and efficacy of 3-MT at various receptors. As noted, 3-MT is a full agonist at the TAAR1 receptor, potently stimulating cAMP production and downstream signaling. nih.govresearchgate.netresearchgate.net

In contrast, its efficacy at dopamine receptors is minimal. Molecular dynamics simulations show that while 3-MT binds to the D₂ receptor, it fails to induce the conformational changes necessary for receptor activation, suggesting it may function as an antagonist or a very weak partial agonist. biorxiv.org This is supported by behavioral pharmacology, where 3-MT was found to antagonize amphetamine-induced hypermotility, a behavior mediated by dopamine receptor stimulation. nih.gov

Furthermore, 3-MT demonstrates a degree of promiscuity, binding not only to dopamine receptors but also to adrenergic receptors. It has been shown to bind to rat cortical α₁-adrenoceptors in the nanomolar range and to α₂-adrenoceptors at low micromolar concentrations. sigmaaldrich.comnih.gov Biochemical studies indicate that 3-MT can act as an antagonist within the noradrenergic system. nih.gov This profile of a full agonist at TAAR1 and an antagonist or weak modulator at catecholaminergic receptors defines its unique pharmacological identity.

Behavioral Phenotypes in Preclinical Models

The unique receptor interaction profile of 3-MT translates into distinct behavioral effects in preclinical animal models. These effects are notably independent of dopamine levels, highlighting 3-MT's role as an active neuromodulator. nih.govplos.orgresearchgate.net

In normal mice, the central administration of 3-MT induces a temporary state of mild hyperactivity accompanied by a complex set of abnormal involuntary movements. wikipedia.orgnih.govplos.orgresearchgate.net More strikingly, in mice with depleted dopamine stores, 3-MT infusion triggers significant abnormal movements, demonstrating that its effects are not reliant on the presence of dopamine. nih.govplos.orgnih.gov

The crucial role of TAAR1 in mediating these behaviors has been demonstrated using TAAR1 knockout (KO) mice. In these animals, both the behavioral and the intracellular signaling effects (such as Erk and CREB phosphorylation) of 3-MT are significantly attenuated. nih.govresearchgate.netnih.govnih.gov This provides strong evidence that 3-MT exerts its influence on motor control, at least in part, through the activation of TAAR1. nih.govplos.org In some contexts, 3-MT exhibits antagonistic properties; for example, it has been shown to counteract the hyperlocomotion induced by amphetamine. nih.gov This suggests a complex role where it can both stimulate certain behaviors on its own and inhibit behaviors driven by other catecholaminergic stimulants.

| Preclinical Model | 3-MT Administration Effect | Role of TAAR1 | Role of Dopamine Receptors |

| Normal Mice | Mild hyperactivity and abnormal movements. wikipedia.orgnih.govresearchgate.net | Effects are attenuated in TAAR1-KO mice. nih.govnih.gov | Effects are not blocked by D1/D2 antagonists. nih.gov |

| Dopamine-Deficient Mice | Induction of complex abnormal involuntary movements. nih.govplos.org | Effects are partially mediated by TAAR1. nih.gov | Effects are independent of dopamine. nih.gov |

| Amphetamine-Treated Rats | Antagonism of amphetamine-induced hypermotility. nih.gov | Not specified | Implies modulatory/antagonistic effect on catecholaminergic systems. nih.gov |

Characterization of Locomotor Activity and Stereotypy

3-Methoxytyramine (3-MT), the primary extracellular metabolite of dopamine, has been shown to induce significant behavioral changes related to locomotor activity and stereotypy. nih.govresearchgate.net Originally considered an inactive metabolite, studies now indicate that 3-MT can directly modulate motor functions. nih.govwikipedia.org

In studies using normal mice, the central administration of 3-MT resulted in a dose-dependent, temporary increase in behavioral activation. nih.gov At doses of 9 µg and higher, researchers observed transient hyperactivity accompanied by a complex set of stereotyped behaviors, including sniffing, grooming, and rearing. nih.govmedchemexpress.com Computerized monitoring confirmed these observations, detecting changes in total distance traveled, vertical activity, and time spent in stereotypy. nih.gov

Research in rats further corroborates these findings. Unilateral intracerebroventricular injections of 3-MT were found to dose-dependently increase both general behavioral activity and stereotypy. nih.gov These effects appear to be mediated by specific dopamine receptor subtypes. The behavioral changes induced by 3-MT were suppressed by the dopamine D1/5-receptor antagonist SCH 23390, but not by the D2/3/4-receptor antagonist sulpiride. nih.gov This suggests that 3-MT's influence on locomotor activity and stereotypy is directly linked to dopamine D1-like receptor activation. nih.gov Notably, these behavioral effects occurred without an increase in striatal dopamine levels, indicating a direct action of 3-MT on these receptors. nih.gov

The behavioral activation induced by 3-MT is also linked to the trace amine-associated receptor 1 (TAAR1). nih.govnih.gov In mice lacking the TAAR1 receptor, the behavioral effects of 3-MT were partially reduced, identifying TAAR1 as a mediator of its neuromodulatory actions. nih.govnih.gov

Table 1: Effects of 3-Methoxytyramine on Locomotor Activity and Stereotypy in Rodents

| Parameter | Observation | Animal Model | Citation |

|---|---|---|---|

| Locomotor Activity | Transient, dose-dependent hyperactivity. | Normal Mice | nih.govmedchemexpress.com |

| Increased behavioral activity. | Rats | nih.gov | |

| Stereotyped Behaviors | Sniffing, grooming, rearing. | Normal Mice | nih.govmedchemexpress.com |

| Dose-dependent increase in stereotypy. | Rats | nih.gov | |

| Receptor Mediation | Partially mediated by TAAR1. | Mice | nih.govnih.gov |

| Mediated by Dopamine D1/5 receptors. | Rats | nih.gov |

Evaluation of Abnormal Involuntary Movements (AIMs)

Beyond general locomotor changes, 3-methoxytyramine (3-MT) has been identified as an inducer of abnormal involuntary movements (AIMs), which are relevant to the study of dyskinesias seen in neurological disorders like Parkinson's disease. researchgate.netplos.org Investigations in animal models have revealed that 3-MT can provoke a complex range of these movements, even in the absence of dopamine. nih.gov

In mice with an acutely depleted dopamine system, 3-MT infusion induced significant behavioral activation that manifested primarily as a set of disorganized abnormal movements rather than purposeful forward locomotion. nih.govmedchemexpress.com These behaviors included tremor, head bobbing, Straub tail (a rigid, erect tail), grooming, and abnormal orofacial movements. nih.govmedchemexpress.com

Similar effects, though milder, were observed in normal mice with intact dopamine systems. nih.gov Central administration of 3-MT at doses of 9 µg caused mild AIMs affecting the limbs. nih.govmedchemexpress.com At a higher dose of 18 µg, these limb movements were accompanied by the emergence of tremor as well as more pronounced oral and whole-body AIMs. medchemexpress.com This suggests a dose-dependent relationship in the induction and severity of these involuntary movements.

The ability of 3-MT to induce AIMs suggests it may play a role in the motor complications arising from L-DOPA therapy in Parkinson's disease. nih.govplos.org Studies have noted that 3-MT concentrations are significantly increased in the putamen of Parkinson's patients who develop L-DOPA-induced dyskinesia. plos.org The direct induction of dyskinetic-like movements by 3-MT in animal models supports the hypothesis that this metabolite could be a contributing factor to these adverse treatment effects. nih.gov The mechanism for these effects is partially attributed to the activation of the trace amine-associated receptor 1 (TAAR1), as the behavioral effects are attenuated in mice lacking this receptor. nih.govresearchgate.net

Table 2: Abnormal Involuntary Movements (AIMs) Induced by 3-Methoxytyramine in Mice

| Dose / Condition | Observed Abnormal Involuntary Movements | Animal Model | Citation |

|---|---|---|---|

| Dopamine-Depleted | Tremor, head bobbing, Straub tail, grooming, abnormal orofacial movements. | Mice | nih.govmedchemexpress.com |

| 9 µg | Mild abnormal involuntary movements (limbs). | Normal Mice | nih.govmedchemexpress.com |

| 18 µg | Limb AIMs, tremor, oral AIMs, whole-body AIMs. | Normal Mice | medchemexpress.com |

Applications in Biomarker Discovery and Validation Research

Research on Biomarkers for Neuroendocrine Conditions (e.g., Pheochromocytoma, Paraganglioma)

Pheochromocytomas and paragangliomas (PPGLs) are rare neuroendocrine tumors that arise from chromaffin cells and are often characterized by the secretion of catecholamines, such as dopamine (B1211576), and their metabolites. endocrine-abstracts.org The measurement of these metabolites is a cornerstone of diagnosis. nih.govnih.gov

Detailed Research Findings: Research has identified plasma 3-methoxytyramine as a particularly valuable biomarker for PPGLs, especially for detecting dopamine-producing tumors and identifying metastatic disease. nih.govnih.gov The quantification of 3-MT, facilitated by the use of 3-methoxytyramine-d4 hydrochloride as an internal standard, provides critical diagnostic information.

A retrospective study highlighted the diagnostic utility of urinary 3-MT in distinguishing patients with PPGLs from those without the condition. endocrine-abstracts.org The study demonstrated significantly higher levels of 3-MT in the urine of patients with PPGLs. More importantly, it found that urinary 3-MT was a strong biomarker for distinguishing between metastatic and non-metastatic disease. endocrine-abstracts.org

Table 1: Research Findings on 3-Methoxytyramine (3-MT) as a Biomarker for Pheochromocytoma and Paraganglioma (PPGL)

| Patient Group | Mean 3-MT Concentration (μmol/24 h) | Diagnostic Metric (ROC-AUC) | Reference |

|---|---|---|---|

| With PPGL | 3.83 ± 7.08 | 0.8226 (for diagnosis of PPGL) | endocrine-abstracts.org |

| Without PPGL | 0.82 ± 0.31 | N/A | endocrine-abstracts.org |

| With Metastatic Disease | 8.99 ± 10.96 | 0.8367 (for distinguishing metastatic vs. non-metastatic) | endocrine-abstracts.org |

| Without Metastatic Disease | 1.25 ± 0.52 | N/A | endocrine-abstracts.org |

Utility in Investigating Neurotransmitter Dysregulation and Associated Conditions

Beyond oncology, 3-methoxytyramine is gaining attention in neuroscience for its role in conditions involving the dysregulation of dopamine, a critical neurotransmitter for motor control and cognitive functions. nih.govnih.gov While once considered merely an inactive byproduct of dopamine metabolism, recent studies suggest 3-MT acts as a neuromodulator, capable of influencing behavior and neuronal signaling, partly through the trace amine-associated receptor 1 (TAAR1). nih.govnih.govrupahealth.com

Detailed Research Findings: The precise measurement of 3-MT, enabled by 3-methoxytyramine-d4 hydrochloride, is crucial for understanding its function in the brain and its implications for neurological and psychiatric disorders. cerilliant.com Research in this area explores how 3-MT levels change in response to disease pathology or therapeutic interventions.

For instance, in the context of Parkinson's disease, a condition characterized by the progressive loss of dopamine-producing neurons, the metabolism of dopamine is significantly altered. mdpi.com Patients treated with L-DOPA, a precursor to dopamine, can have elevated levels of 3-MT. nih.gov Understanding the dynamics of 3-MT in these patients is important, as the metabolite itself may contribute to the therapeutic or side effects of treatment. nih.govrupahealth.com

Preclinical studies using animal models provide further insight. In a rat model of Parkinson's disease, the induction of nigral dopamine neuron loss led to a significant decrease in the levels of dopamine and its metabolites, including 3-MT, in the striatum. mdpi.com Such models are essential for investigating the pathophysiology of neurotransmitter dysregulation and for testing novel therapeutic strategies. The ability to accurately measure 3-MT in these models is fundamental to interpreting the results.

Table 2: Changes in Striatal Dopamine Metabolites in a Rat Model of Parkinson's Disease

| Compound | Concentration in Lesioned Striatum (% of Control) | Reference |

|---|---|---|

| Dopamine (DA) | ~10% | mdpi.com |

| 3,4-dihydroxyphenylacetic acid (DOPAC) | ~15% | mdpi.com |

| 3-Methoxytyramine (3-MT) | ~25% | mdpi.com |

| Homovanilic acid (HVA) | ~30% | mdpi.com |

Synthesis and Derivatization in Academic Contexts

Deuterium (B1214612) Labeling Strategies and Isotopic Purity Considerations

The synthesis of 3-Methoxy Dopamine-d4 Hydrochloride, chemically known as 4-(2-Aminoethyl-1,1,2,2-d4)-2-methoxyphenol hydrochloride, involves the specific incorporation of four deuterium atoms onto the ethylamine (B1201723) side chain. Current time information in Bangalore, IN. However, various strategies exist for labeling both the side chain and the aromatic ring, each with its own advantages regarding selectivity and efficiency.

Deuterium Labeling of the Aromatic Ring: While the "d4" designation in this compound refers to side-chain labeling, methods for ring deuteration are also well-established for related phenolic compounds. Current time information in Bangalore, IN. Heterogeneous catalysis is a common approach. For example, platinum on carbon (Pt/C) can effectively catalyze the hydrogen-deuterium exchange on electron-rich aromatic rings using deuterium oxide (D₂O) as the deuterium source. researchgate.netoup.com Phenols, being highly activated, can undergo nearly complete deuterium incorporation even at room temperature using a Pt/C–D₂O–H₂ system. oup.com Another advanced method uses a mesoionic carbene-iridium catalyst for a highly ortho-selective hydrogen isotope exchange on phenols, which is significant for creating specifically labeled compounds. acs.org Acid-catalyzed exchange, using reagents like deuterated trifluoroacetic acid or strong deuterated acids (e.g., DCl in D₂O), can also be used to label the aromatic ring of dopamine (B1211576) and related catechols. researchgate.netresearchgate.net

Isotopic Purity Considerations: The utility of a deuterated standard is contingent on its isotopic purity—the percentage of molecules that contain the desired number of deuterium atoms at the correct positions. Determining this purity is a critical step in quality control. High-resolution mass spectrometry (HRMS) is a primary tool for this analysis, as it can distinguish between the different isotopologues (e.g., d0, d1, d2, d3, d4) based on their precise mass-to-charge ratios. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information, confirming the specific positions of the deuterium labels by observing the disappearance of proton signals at the deuterated sites. researchgate.net For complex analyses, techniques like gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Py-GCC-IRMS) can provide position-specific isotopic characterization. nih.gov The difference in physicochemical properties between protium (B1232500) (¹H) and deuterium (²H) can sometimes lead to slight separation during chromatographic analysis, an effect that is less pronounced with ¹³C or ¹⁵N labeling. researchgate.net

| Labeling Position | Method | Key Reagents/Catalysts | Typical Deuterium Source | Reference |

|---|---|---|---|---|

| Ethylamine Side-Chain (α,β) | Multi-step classical synthesis | Methyl 4-benzyloxy-3-methoxy benzoate | Various deuterated reagents | researchgate.net |

| Ethylamine Side-Chain (α and/or β) | Reductive deuteration of ynamide | Dichlorinated ynamide, reducing agent | Deuterated triflic acid or deuterated triethylsilane | nih.gov |

| Aromatic Ring (General) | Heterogeneous catalytic exchange | Platinum on carbon (Pt/C) | Deuterium oxide (D₂O) | oup.com |

| Aromatic Ring (Ortho-selective) | Directed catalytic exchange | Mesoionic carbene-iridium complex | Deuterium gas (D₂) | acs.org |

| Aromatic Ring (General) | Acid-catalyzed exchange | Strong acid (e.g., DCl) | Deuterium oxide (D₂O) | researchgate.net |

Precursor Compounds and Synthetic Routes for Novel Ligand Development

3-Methoxytyramine, the non-deuterated parent compound of this compound, serves not only as a biomarker but also as a valuable chemical building block for the synthesis of more complex molecules and novel ligands. hmdb.caplos.org Its structure, featuring a primary amine and a catechol-like ring, provides reactive sites for derivatization.

Precursor Compounds: The biosynthesis of the dopamine backbone begins with the amino acid L-tyrosine, which itself can be derived from L-phenylalanine. nih.gov In chemical synthesis, a variety of precursors can be employed to construct the 3-methoxytyramine core. For example, 3-methoxy-phenyl acetic acid can be used as a starting material to synthesize N-substituted 1,2,3,4-tetrahydroisoquinolines (THIQs), a class of compounds with significant biological activity that shares a structural resemblance to dopamine. rsc.org The synthesis of 3-methoxytyramine itself has been reported from precursors like methyl 4-benzyloxy-3-methoxy benzoate. researchgate.net

Synthetic Routes to Novel Ligands: The primary amine of 3-methoxytyramine is a versatile functional group for building larger molecules. It can readily participate in reactions such as amide bond formation to create new ligands. A clear example is the synthesis of coumarin-neurotransmitter derivatives. mdpi.com In one study, 3-methoxytyramine was reacted with 3-acetyl-4-hydroxycoumarin in methanol (B129727) to yield a novel derivative. mdpi.com This reaction highlights a straightforward approach to conjugating the 3-methoxytyramine moiety to other pharmacologically relevant scaffolds. Molecular docking studies of this new compound against carbonic anhydrase, a cancer-related enzyme, indicated it was one of the most promising derivatives, suggesting that 3-methoxytyramine can be a valuable component in designing targeted therapeutic agents. mdpi.com

Another major synthetic pathway involving dopamine-like precursors is the Bischler-Napieralski reaction, which is used to synthesize tetrahydroisoquinolines (THIQs). rsc.org This involves the cyclization of an N-acyl derivative of a phenylethylamine. Starting with a precursor like 3-methoxy-phenyl acetic acid, one can form an amide, reduce it to the corresponding amine, acylate it, and then perform the cyclization and subsequent reduction to yield the THIQ ring system. rsc.org This demonstrates how the core structure of 3-methoxytyramine can be elaborated into rigid, conformationally constrained analogs for probing receptor binding sites.

| Precursor Compound | Resulting Structure/Target | Synthetic Context/Reaction Type | Reference |

|---|---|---|---|

| L-Tyrosine / L-Phenylalanine | Dopamine / 3-Methoxytyramine | Biosynthetic pathway precursors | nih.gov |

| Methyl 4-benzyloxy-3-methoxy benzoate | α,α,β,β-d4-3-Methoxytyramine | Multi-step chemical synthesis | researchgate.net |

| 3-Acetyl-4-hydroxycoumarin | 4-Hydroxycoumarin-3-methoxytyramine derivative | Condensation reaction for novel ligand development | mdpi.com |

| 3-Methoxy-phenyl acetic acid | N-substituted 1,2,3,4-Tetrahydroisoquinolines (THIQs) | Bischler-Napieralski cyclization approach | rsc.org |

Future Directions and Emerging Research Avenues

Advancements in Analytical Techniques for Metabolomics Research

The precise measurement of neurotransmitters and their metabolites is fundamental to understanding brain function and disease. The development of highly sensitive analytical methods is crucial, as these compounds are often present in very low concentrations in complex biological samples like plasma, urine, and cerebrospinal fluid. nih.gov Techniques combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) have become a gold standard for their ability to accurately quantify these molecules. journal-dtt.orgmdpi.com

A significant challenge in mass spectrometry is compensating for matrix effects, where the complex chemical environment of a biological sample can interfere with the detection of the target analyte. bohrium.com This is where deuterated internal standards, such as 3-Methoxy-Dopamine-d4 Hydrochloride, play an indispensable role. By adding a known quantity of the deuterated standard to a sample, researchers can accurately quantify the corresponding non-labeled (endogenous) compound. bohrium.commdpi.com The deuterated standard behaves almost identically to the natural compound during sample preparation and analysis, allowing for correction of any loss or variation that may occur. mdpi.com

Recent advancements in analytical techniques that leverage these standards include:

High-Throughput Screening: New methods enable the rapid processing and analysis of numerous samples, which is essential for large-scale clinical studies. acs.org For instance, a recently developed workflow allows for the analysis of 96 samples per day with a 15-minute run time per sample. acs.org

Improved Separation Techniques: Ultra-high performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) are being optimized to achieve faster and more efficient separation of neurotransmitters and their metabolites. univie.ac.atsci-hub.se

Mass Spectrometry Imaging (MSI): Techniques like nanospray desorption electrospray ionization (nano-DESI) allow for the mapping of neurotransmitter distribution within brain tissue sections, providing spatial context to quantitative data. bohrium.com Deuterated standards are crucial in these imaging techniques to correct for matrix effects that vary across different brain regions. bohrium.com

These advanced methods, reliant on stable isotope-labeled standards, are providing a clearer and more accurate picture of the intricate metabolic pathways of neurotransmitters like dopamine (B1211576). chemijournal.comnih.govlenus.ie

Exploration of Novel Pharmacological Targets and Mechanisms

Stable isotope-labeled compounds are invaluable tools in pharmacology for elucidating the pharmacokinetics and metabolism of drugs, especially those that are themselves endogenous substances or are metabolized into them. nih.gov The use of compounds like 3-Methoxy-Dopamine-d4 Hydrochloride allows researchers to trace the metabolic fate of administered substances and distinguish them from the body's natural molecules. nih.gov

This approach is particularly vital in the study of drugs targeting the dopaminergic system, which is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. bu.eduplos.org For example, stable isotope labeling is the only current methodology that can accurately quantify the conversion of levodopa (B1675098) (L-DOPA), a primary treatment for Parkinson's, into dopamine and norepinephrine (B1679862) in patients. bu.edu This allows for a deeper understanding of how the drug works and why patient responses can vary.

Future research directions in this area include:

Identifying New Drug Targets: 3-Methoxytyramine (3-MT), the non-deuterated form of 3-Methoxy-Dopamine-d4, was once considered an inactive metabolite of dopamine. However, recent studies have shown that it can act as a neuromodulator by activating the trace amine-associated receptor 1 (TAAR1). plos.orgmedchemexpress.com This discovery opens up TAAR1 as a potential new target for drugs to treat conditions involving abnormal dopamine transmission. plos.org

Investigating Drug Metabolism and Toxicity: Stable isotope technology is highly suited for studying how drugs are metabolized and whether this metabolism contributes to toxicity or adverse effects. nih.gov By tracing the metabolic pathways, researchers can identify potential issues early in the drug development process.

Personalized Medicine: Understanding the individual variations in drug metabolism is a key step towards personalized medicine. Stable isotope studies can help to identify how factors like genetics influence a patient's response to a drug, potentially leading to more effective and tailored treatment strategies. bu.edu

The dopamine D4 receptor is another promising therapeutic target for neuropsychiatric conditions like substance use disorders and Alzheimer's disease. chemrxiv.orgnih.gov The development of selective ligands for this receptor is an active area of research, and stable isotope-labeled compounds will be essential for evaluating the pharmacology of these new potential drugs. chemrxiv.orgnih.govnih.gov

Broader Applications in Foundational Neuropsychiatric Research

The dysfunction of the dopaminergic system is a hallmark of several neuropsychiatric disorders. nih.gov The ability to accurately measure dopamine and its metabolites, including 3-methoxytyramine, is therefore critical for understanding the pathophysiology of these conditions and for developing new diagnostic and therapeutic approaches. nih.govchemijournal.com

The use of 3-Methoxy-Dopamine-d4 Hydrochloride as an internal standard in research studies allows for the reliable quantification of 3-methoxytyramine levels in various biological samples. This has significant implications for:

Biomarker Discovery: Accurate measurement of dopamine metabolites could lead to the identification of biomarkers for the diagnosis and prognosis of neurological disorders. nih.gov For example, altered levels of 3-methoxytyramine have been observed in the brains of patients with Parkinson's disease who develop L-DOPA-induced dyskinesia. plos.org

Understanding Disease Mechanisms: By correlating metabolite levels with clinical symptoms and other biological data, researchers can gain insights into the underlying mechanisms of disease. bu.edu For instance, studies using stable isotopes are investigating the role of norepinephrine production from levodopa in complications of Parkinson's disease like gait freezing and dyskinesia. bu.edu

Evaluating Therapeutic Interventions: The precise measurement of neurotransmitter metabolites provides an objective way to assess the biochemical effects of new treatments for neuropsychiatric disorders. bu.edu

The ongoing development of advanced analytical methods, coupled with the use of stable isotope-labeled standards, promises to continue to shed light on the complex role of the dopaminergic system in both health and disease, opening up new avenues for the treatment of a wide range of debilitating brain disorders. journal-dtt.orgnih.gov

Q & A

Q. Advanced Research Focus

- Dose-response studies : Administer deuterated and non-deuterated analogs simultaneously to control for isotopic effects on metabolism.

- Tracer techniques : Use -labeling to track metabolic flux via gas chromatography-mass spectrometry (GC-MS) or -NMR.

- Enzyme inhibition assays : Co-incubate with monoamine oxidase (MAO) inhibitors to assess deuterium’s impact on oxidative deamination rates .

How should researchers handle batch-to-batch variability in receptor binding assays involving this compound?

Advanced Research Focus

Variability stems from residual solvents or impurities. Solutions include:

- Orthogonal purity testing : Combine TLC, HPLC (using internal standards like 3-(2-aminopropyl)phenol hydrochloride), and ICP-MS for heavy metal screening (≤20 ppm Pb, ≤2 ppm As) .

- Receptor specificity controls : Validate binding assays with selective antagonists (e.g., SCH 23390 hydrochloride for dopamine D1 receptors) to confirm target engagement .

What stability protocols are recommended for long-term storage of this compound?

Q. Basic Research Focus

- Storage conditions : Keep in hermetic containers at -20°C, protected from light and moisture. Solutions in methanol with 5% 1 M HCl (pH 3.0–5.0) retain stability for ≥6 months .

- Stability monitoring : Perform periodic LC-MS analysis to detect degradation products (e.g., de-deuterated analogs or oxidized metabolites) .

How does deuterium labeling impact the compound’s utility in detecting endogenous 3-methoxy dopamine levels?

Advanced Research Focus

Deuterium labeling minimizes isotopic interference in mass spectrometry, enabling precise quantification of endogenous metabolites. Key steps:

- Isotopic dilution : Spike known concentrations of this compound into biological samples to correct for ion suppression/enhancement.

- Cross-validation : Compare results with immunoassays (e.g., ELISA) to confirm specificity .

What are the challenges in optimizing LC-MS parameters for this compound in complex matrices?

Q. Advanced Research Focus

- Ionization suppression : Mitigate using hydrophilic interaction liquid chromatography (HILIC) to separate polar metabolites.

- Mobile phase optimization : Adjust formic acid concentration (0.1–0.5%) to balance peak shape and ionization efficiency.

- Column selection : Use superficially porous particles (e.g., Kinetex C18) for high-resolution separation of deuterated and non-deuterated species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.